Methyl thioacetate

Catalog No.
S605656
CAS No.
21119-13-1
M.F
C3H6OS
M. Wt
90.15 g/mol
Availability
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Methyl thioacetate

CAS Number

21119-13-1

Product Name

Methyl thioacetate

IUPAC Name

O-methyl ethanethioate

Molecular Formula

C3H6OS

Molecular Weight

90.15 g/mol

InChI

InChI=1S/C3H6OS/c1-3(5)4-2/h1-2H3

InChI Key

DTOZRCOCJVVION-UHFFFAOYSA-N

SMILES

CC(=S)OC

Synonyms

methyl thioacetate

Canonical SMILES

CC(=S)OC

Description

O-methyl ethanethioate is a thionoester.

Methyl thioacetate is a thioester compound with the chemical formula C3H6OS\text{C}_3\text{H}_6\text{OS} and a molecular weight of approximately 90.144 g/mol. It is also referred to as S-methyl thioacetate and is characterized by the presence of a sulfur atom bonded to a methyl group and an acetyl group. This compound plays a significant role in various

Involving the reaction of an acetate group with a sulfur-containing compound. Laboratory experiments have demonstrated its formation via reactions involving carbon monoxide and methanethiol under specific conditions .
  • Electrochemical Synthesis: Recent advancements have highlighted the potential for electrochemical synthesis of methyl thioacetate from carbon monoxide and methanethiol using nickel sulfide catalysts at room temperature .
  • Methyl thioacetate exhibits biological activity, particularly in microbial metabolism. It has been identified in various organisms, including Allium cepa (onions) and Solanum species (nightshades), indicating its potential role in plant biochemistry . Additionally, it is involved in metabolic pathways that produce short-chain thioesters, which are crucial for cellular functions.

    Several methods exist for synthesizing methyl thioacetate:

    • Enzymatic Synthesis: The compound can be synthesized enzymatically from methanethiol and acetyl-CoA in microorganisms such as Geotrichum candidum. The synthesis process is influenced by factors like pH and temperature .
    • Chemical Synthesis: Methyl thioacetate can also be produced through

    Methyl thioacetate has several applications:

    • Flavoring Agent: It is used in the food industry as a flavoring agent due to its distinctive aroma.
    • Chemical Intermediate: The compound serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
    • Research Tool: In biochemical research, methyl thioacetate is utilized to study metabolic pathways involving thiol esters.

    Studies on methyl thioacetate interactions primarily focus on its reactivity with nucleophiles and electrophiles. Its hydrolysis products often participate in further reactions within biological systems. Research has also explored its interactions under various environmental conditions to understand its stability and reactivity better .

    Methyl thioacetate shares structural similarities with other thioesters and esters. Here are some comparable compounds:

    Compound NameChemical FormulaKey Characteristics
    Methyl acetateC2H4O2An ester formed from acetic acid; widely used as a solvent.
    Ethyl thioacetateC3H6OSSimilar structure but with an ethyl group; used in flavoring.
    AcetylthioacetamideC4H7NOSContains an amide group; involved in various synthetic pathways.
    Propyl thioacetateC4H8OSContains a propyl group; used similarly to methyl thioacetate.

    Uniqueness of Methyl Thioacetate

    Methyl thioacetate's uniqueness lies in its specific combination of functional groups that allow it to participate in both biological and chemical pathways effectively. Its role as a precursor in enzymatic reactions differentiates it from other similar compounds, making it integral to studies on early metabolic processes and potential origins of life scenarios.

    The IUPAC name for the predominant isomer is S-methyl ethanethioate. Common synonyms include:

    SynonymSource
    Methyl thioacetateChemSpider, PubChem
    Methanethiol acetateNIST WebBook
    Thioacetic acid S-methyl esterHMDB

    Molecular Formula and Structural Characteristics

    The molecular formula is C₃H₆OS, with a molar mass of 90.14 g/mol. The structure consists of a methyl group (–CH₃) bonded to a thioester functional group (–S–CO–CH₃), where sulfur replaces the oxygen typically found in esters. Key structural features include:

    • A planar carbonyl group (C=O) adjacent to the thioether (–S–) moiety.
    • Constitutional isomerism with O-methyl thioacetate, where sulfur and oxygen positions are swapped.

    Historical Context and Discovery

    Methyl thioacetate was first identified in the mid-20th century during investigations into volatile sulfur compounds in Allium species and dairy products. Early studies linked its presence to the pungent aromas of onions and garlic. By the 1970s, research confirmed its enzymatic synthesis in cheese-ripening microorganisms like Geotrichum candidum and Micrococcus spp., establishing its role in flavor development.

    Natural Occurrence and Biosynthetic Pathways

    Presence in Allium cepa and Solanum Species

    Methyl thioacetate occurs naturally in:

    OrganismTissue/ProductConcentration (Estimated)Source
    Allium cepa (onion)BulbsTrace amountsHMDB, KNApSAcK
    Solanum lycopersicum (tomato)Fruit<1 ppmFooDB

    In plants, biosynthesis likely involves alk(en)ylation of cysteine or glutathione precursors, followed by oxidative steps. For example, in onions, methiin (S-methyl cysteine sulfoxide) may serve as a metabolic precursor.

    Microbial Production in Cheese-Ripening Processes

    Microbial synthesis in cheeses like Camembert and Munster involves two pathways:

    • Enzymatic Route: Geotrichum candidum converts methanethiol (CH₃SH) and acetyl-CoA into methyl thioacetate via a thioester synthase. This pH- and temperature-dependent process dominates at neutral conditions.
    • Spontaneous Synthesis: At acidic pH or elevated temperatures, non-enzymatic reactions between methanethiol and acyl-CoA derivatives form thioesters, particularly for longer-chain analogs (C3–C6).

    Table: Key Microorganisms in Methyl Thioacetate Biosynthesis

    MicroorganismRole in Cheese RipeningSubstrates Utilized
    Geotrichum candidumPrimary enzymatic synthesisMethanethiol, acetyl-CoA
    Micrococcus spp.Secondary flavor modificationFatty acyl-CoA derivatives

    XLogP3

    0.7

    Wikipedia

    O-methyl ethanethioate

    Dates

    Modify: 2024-02-18

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